molecular formula C24H22ClNO4 B14122415 (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid CAS No. 1034025-63-2

(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid

Cat. No.: B14122415
CAS No.: 1034025-63-2
M. Wt: 423.9 g/mol
InChI Key: IKSUABKMJZDCNQ-UHFFFAOYSA-N
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Description

2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 3-chlorobenzyl alcohol with a suitable acylating agent to form the corresponding benzamide.

    Etherification: The benzamide intermediate is then subjected to etherification with 2-methylphenol under basic conditions to form the ether linkage.

    Acylation: The resulting compound undergoes acylation with acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)propanoic acid
  • 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)butanoic acid

Uniqueness

2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1034025-63-2

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

2-[4-[[5-[(3-chlorophenyl)methoxy]-2-methylbenzoyl]amino]-3-methylphenyl]acetic acid

InChI

InChI=1S/C24H22ClNO4/c1-15-6-8-20(30-14-18-4-3-5-19(25)11-18)13-21(15)24(29)26-22-9-7-17(10-16(22)2)12-23(27)28/h3-11,13H,12,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

IKSUABKMJZDCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)CC(=O)O)C

Origin of Product

United States

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